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Abstract

1-Methylpsilocin, a synthetic tryptamine derivative, has emerged as a compound of significant
interest due to its distinct pharmacological profile, particularly its selectivity for certain serotonin
receptor subtypes. This technical guide provides a comprehensive overview of the current
understanding of 1-Methylpsilocin's pharmacology, including its receptor binding affinity,
functional activity, and in vivo effects. Detailed experimental methodologies for key assays are
provided, alongside visualizations of relevant signaling pathways to facilitate a deeper
understanding of its mechanism of action. The data presented herein is intended to serve as a
valuable resource for researchers and professionals engaged in the fields of pharmacology,
neuroscience, and drug development.

Introduction

1-Methylpsilocin (1-Methyl-4-hydroxy-N,N-dimethyltryptamine) is a structural analog of
psilocin, the primary psychoactive metabolite of psilocybin. Unlike its parent compound, 1-
Methylpsilocin exhibits a unique pharmacological profile characterized by a higher affinity and
functional selectivity for the serotonin 5-HT2C receptor. This distinct profile has prompted
investigations into its potential therapeutic applications, particularly in conditions where 5-HT2C
receptor modulation is implicated, such as obsessive-compulsive disorder (OCD). This
document synthesizes the available preclinical data on 1-Methylpsilocin to provide a detailed
technical resource.
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Receptor Binding Affinity

The interaction of 1-Methylpsilocin with various serotonin (5-HT) receptor subtypes has been
characterized primarily through radioligand binding assays. These assays measure the affinity
of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
The key parameters derived from these studies are the inhibition constant (Ki) and the half-
maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

Table 1: Receptor Binding Affinity of 1-Methylpsilocin

Receptor Ki (nM) IC50 (nM) Reference
5-HT2A - 633 [1]
5-HT2B 38 - [1]
5-HT2C - 12 [1]
5-HT1A 359 + 38 - [2]

Functional Activity

Functional assays are crucial for determining the cellular response elicited by a compound
upon binding to its target receptor. These assays can classify a compound as an agonist
(activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an

inactive state of the receptor).

1-Methylpsilocin has been shown to be a potent agonist at the 5-HT2C receptor.[1] In
contrast, it acts as an inverse agonist at the 5-HT2B receptor.[1] While its affinity for the 5-
HT2A receptor is lower, it still produces a functional response in vivo, indicating some level of
agonist activity at this site as well.[1][2] Notably, unlike psilocin, 1-Methylpsilocin does not
appear to activate 5-HT1A receptors in vivo.[1]

Table 2: Functional Activity of 1-Methylpsilocin
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Receptor Activity Assay Type Reference
) Gg-mediated calcium
5-HT2C Potent Agonist [1]
flux
5-HT2B Inverse Agonist Not specified [1]
] Head-Twitch
5-HT2A Agonist [11[2]

Response (in vivo)

] Behavioral Pattern
5-HT1A Inactive ) o [1][2]
Monitor (in vivo)

In Vivo Pharmacology

Preclinical studies in animal models have provided valuable insights into the physiological and
behavioral effects of 1-Methylpsilocin.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A
receptor activation and is often used to predict hallucinogenic potential in humans. Despite its
higher affinity for the 5-HT2C receptor, 1-Methylpsilocin does induce the HTR in mice, and
this effect is dependent on the 5-HT2A receptor.[1][2] This indicates that 1-Methylpsilocin is
not entirely devoid of 5-HT2A-mediated effects in a physiological context.

Model of Obsessive-Compulsive Disorder (OCD)

In a mouse model of OCD, 1-Methylpsilocin has been shown to inhibit scratching behavior.
This finding, coupled with its potent 5-HT2C agonist activity, suggests a potential therapeutic
utility for 1-Methylpsilocin in the treatment of OCD and related disorders.

Signaling Pathways

The functional effects of 1-Methylpsilocin are mediated through the activation or inhibition of
intracellular signaling cascades downstream of the serotonin receptors.

5-HT2C Receptor Agonism
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As a Gg/11-protein coupled receptor, the activation of the 5-HT2C receptor by an agonist like
1-Methylpsilocin primarily initiates the phospholipase C (PLC) signaling pathway. This leads
to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an
increase in intracellular calcium and activation of protein kinase C (PKC). The 5-HT2C receptor
can also couple to other G-proteins, such as Gi/o and G12/13, leading to more complex
downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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